molecular formula C15H13ClN2O3 B11108107 4-chloro-N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide

4-chloro-N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11108107
M. Wt: 304.73 g/mol
InChI Key: JPGHCTZSVAPTBC-RQZCQDPDSA-N
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Description

4-chloro-N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide is a hydrazone derivative known for its versatile applications in various fields such as medicinal chemistry and material science. This compound is characterized by the presence of a hydrazone linkage, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-hydroxy-3-methoxybenzaldehyde. The reaction is carried out in an ethanol solvent with the addition of a few drops of glacial acetic acid as a catalyst. The mixture is stirred at 80°C for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and maintaining the same reaction conditions. The crude product is usually purified by recrystallization from ethanol to obtain high-purity crystals .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone linkage plays a crucial role in binding to enzymes and other proteins, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as antiproliferative activity against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring. These functional groups contribute to its distinctive chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

4-chloro-N-[(E)-(4-hydroxy-2-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13ClN2O3/c1-21-14-8-13(19)7-4-11(14)9-17-18-15(20)10-2-5-12(16)6-3-10/h2-9,19H,1H3,(H,18,20)/b17-9+

InChI Key

JPGHCTZSVAPTBC-RQZCQDPDSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)O)/C=N/NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

COC1=C(C=CC(=C1)O)C=NNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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